
ditrans,polycis-Dolichol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolichol is any one of a group of prenol derivatives made up of varying numbers of cis-linked isoprene units, terminating in an alpha-saturated isoprenoid group containing an alcohol functional group, with the three isoprene units at the distal end trans-linked. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an isoprenoid and a polyprenol.
Aplicaciones Científicas De Investigación
Biological Role in Glycosylation
Ditrans, polycis-dolichol serves as a lipid carrier for glycan precursors during the early stages of N-linked protein glycosylation. This process occurs in the endoplasmic reticulum and is essential for proper protein folding and function. The compound is involved in various glycosylation processes, including:
- N-linked glycosylation : Essential for protein maturation and stability.
- C- and O-mannosylation : Important for cell signaling and structural integrity.
- GPI-anchor biosynthesis : Critical for membrane protein attachment.
The presence of dolichol in cellular membranes suggests additional roles beyond glycosylation, such as involvement in membrane trafficking and vesicle fusion .
Clinical Implications
Defects in dolichol metabolism can lead to various metabolic disorders. Research has identified several conditions associated with altered dolichol biosynthesis:
- Congenital Disorders of Glycosylation (CDG) : These are genetic disorders resulting from defects in glycosylation pathways, often leading to severe developmental issues. For instance, mutations in the SRD5A3 gene have been linked to abnormal N-glycosylation profiles in patients .
- Hypoglycosylation : This condition can arise from impaired dolichol synthesis, affecting protein function and leading to clinical manifestations such as developmental delays and organ dysfunction .
Research Applications
Ditrans, polycis-dolichol has been extensively studied for its potential applications in various research areas:
- Metabolic Studies : Investigating the biosynthetic pathways of dolichol can provide insights into metabolic disorders and their underlying mechanisms. Studies on yeast mutants deficient in dolichol synthesis have revealed critical information about enzyme functions and interactions .
- Drug Development : Understanding the role of dolichol in glycosylation can aid in the development of therapeutic agents targeting glycoproteins. For instance, enhancing or inhibiting specific glycosylation pathways could lead to novel treatments for diseases like cancer or genetic disorders .
Case Studies
Several case studies illustrate the applications of ditrans, polycis-dolichol in research and clinical settings:
Study | Findings | Implications |
---|---|---|
Cantagrel et al. (2010) | Identified mutations in SRD5A3 gene leading to CDG | Highlights the genetic basis of glycosylation disorders |
Sato et al. (1999) | Investigated yeast mutants with defects in dolichol synthesis | Provided insights into enzyme interactions involved in dolichol metabolism |
Belgareh-Touze et al. (2003) | Explored vesicle trafficking roles of dolichol | Suggested broader functions beyond glycoprotein biosynthesis |
Análisis De Reacciones Químicas
Biosynthetic Pathway of Ditrans,polycis-Dolichol
The synthesis involves four enzymatic steps, diverging from earlier simplified models:
Step 1: Polyprenyl Diphosphate Synthesis
-
Reaction : Farnesyl diphosphate (FPP) + n isopentenyl diphosphate (IPP) → ditrans,polycis-polyprenyl diphosphate + n diphosphate
-
Catalyst : Ditrans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.87)
-
Key Features :
Step 2: Dephosphorylation to Polyprenol
-
Reaction : Polyprenyl diphosphate → polyprenol + 2 phosphate
-
Catalyst : Unidentified phosphatase(s) (e.g., putative homologs of yeast CWH8) .
Step 3: Oxidation to Polyprenal
-
Reaction : Polyprenol + NAD⁺ → polyprenal + NADH + H⁺
Step 4: Reduction to Dolichal and Dolichol
-
Intermediate Reaction : Polyprenal + NADPH → dolichal + NADP⁺
-
Final Reaction : Dolichal + NADPH → dolichol + NADP⁺
Key Enzymatic Mechanisms and Cofactors
Enzyme | Reaction Role | Cofactor | Substrate | Product |
---|---|---|---|---|
DHRSX | Dehydrogenase → Reductase | NAD⁺/NADPH | Polyprenol/Dolichal | Polyprenal/Dolichol |
SRD5A3 | Polyprenal reductase | NADPH | Polyprenal | Dolichal |
cis-IPTases | Chain elongation | None | FPP + IPP | Polyprenyl diphosphate |
Notable Findings :
-
DHRSX exhibits dual specificity: NAD⁺-dependent oxidation of polyprenol and NADPH-dependent reduction of dolichal .
-
SRD5A3’s role was redefined from polyprenol reductase to polyprenal reductase .
-
Deficiencies in DHRSX or SRD5A3 reduce dolichol levels by 5–6 fold, causing congenital disorders of glycosylation .
Structural and Metabolic Insights
-
Chain Length : Dolichol typically contains 13–21 isoprene units, with a saturated α-isoprene unit distinguishing it from polyprenol .
-
Double-Bond Configuration : All internal isoprene units retain cis configurations, while the α-unit is fully saturated .
-
Compartmentalization : Reactions occur primarily in the endoplasmic reticulum, with dolichol phosphate critical for oligosaccharide transfer .
Pathological Implications
Disruptions in dolichol biosynthesis (e.g., DHRSX-CDG, SRD5A3-CDG) lead to:
-
Reduced LLO (lipid-linked oligosaccharide) synthesis, impairing N-glycosylation .
-
Clinical manifestations: developmental delays, multisystemic disorders .
Open Questions and Research Frontiers
-
Alternative Pathways : Evidence suggests compensatory mechanisms in SRD5A3-deficient cells .
-
Regulatory Checkpoints : How chain length specificity is enforced during elongation remains unclear .
-
Therapeutic Targets : DHRSX’s dual activity offers potential for enzyme-specific modulation .
This revised pathway underscores the complexity of this compound biosynthesis, highlighting its biochemical precision and clinical significance in glycosylation disorders .
Propiedades
Fórmula molecular |
C25H44O |
---|---|
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-ol |
InChI |
InChI=1S/C25H44O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,25-26H,7-10,12,14,16,18-20H2,1-6H3/b22-13+,23-15+,24-17- |
Clave InChI |
KLGBTYNAYAZPFD-QOLULZROSA-N |
SMILES isomérico |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |
SMILES canónico |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.